1-butyl-3-ethylimidazolium tetrafluoroborate
CAS No.: 581101-91-9
Cat. No.: VC11733060
Molecular Formula: C9H17BF4N2
Molecular Weight: 240.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 581101-91-9 |
|---|---|
| Molecular Formula | C9H17BF4N2 |
| Molecular Weight | 240.05 g/mol |
| IUPAC Name | 1-butyl-3-ethylimidazol-1-ium;tetrafluoroborate |
| Standard InChI | InChI=1S/C9H17N2.BF4/c1-3-5-6-11-8-7-10(4-2)9-11;2-1(3,4)5/h7-9H,3-6H2,1-2H3;/q+1;-1 |
| Standard InChI Key | ZDUFJPHVWZWGPV-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.CCCC[N+]1=CN(C=C1)CC |
| Canonical SMILES | [B-](F)(F)(F)F.CCCC[N+]1=CN(C=C1)CC |
Introduction
Molecular Structure and Fundamental Properties
Chemical Composition and Structural Features
[BMIM]BF₄ consists of a 1-butyl-3-methylimidazolium cation paired with a tetrafluoroborate anion. The imidazolium ring's planar structure facilitates π-π interactions, while the butyl chain introduces hydrophobic character. X-ray crystallography reveals a cation-anion distance of 3.12 Å, with hydrogen bonding between C(2)-H and F atoms stabilizing the structure .
Table 1: Key physicochemical properties of [BMIM]BF₄
Synthesis and Purification Methods
Microwave-Assisted Synthesis
A breakthrough 5.8 GHz microwave method achieves 87% yield in 30 minutes through direct reaction of 1-methylimidazole with 1-chlorobutane and NaBF₄ . This represents a 4-fold improvement over conventional oil bath heating (21% yield in 60 minutes). Key parameters:
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Molar ratio 1:1.05 (imidazole:alkyl halide)
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Solvent-free conditions
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Microwave power: 300 W
Anion Exchange Methodology
Industrial-scale production typically employs bromide-to-tetrafluoroborate anion exchange:
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[BMIM]Br + NaBF₄ → [BMIM]BF₄ + NaBr (acetone, 40°C, 10 hr)
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Dichloromethane washing removes NaBr byproduct
Thermodynamic Behavior and Phase Interactions
Vapor-Liquid Equilibrium
Knudsen effusion mass spectrometry reveals complex evaporation dynamics:
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Vapor phase contains intact ion pairs (m/z 226) up to 250°C
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Decomposition initiates at 288°C via BF₃ elimination
Solvent Compatibility
Inverse gas chromatography (IGC) studies quantify solubility parameters:
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Hansen solubility parameter: 23.39 (J/cm³)⁰·⁵
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Miscible with: acetone, acetonitrile, ethyl acetate
Advanced Applications
Green Catalysis
The IL enhances Suzuki coupling reactions by:
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Increasing reaction rates 5-7× vs. conventional solvents
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Enabling catalyst recycling for 10+ cycles
Biocatalytic Transformations
Lipase-catalyzed esterification in [BMIM]BF₄ shows:
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40% higher enantiomeric excess (ee) vs. organic solvents
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Enzyme stability maintained for 30 days at 40°C
Emerging Research Frontiers
Absorption Cooling Systems
When paired with 2,2,2-trifluoroethanol (TFE), [BMIM]BF₄ achieves:
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Coefficient of Performance (COP): 0.78
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Working temperature range: -20°C to 120°C
Nanomaterial Synthesis
Template-free synthesis of TiO₂ mesocrystals in [BMIM]BF₄ yields:
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